2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide

Catalog No.
S14165912
CAS No.
M.F
C11H20N4O
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)pro...

Product Name

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide

IUPAC Name

2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C11H20N4O/c1-4-13-9(10(12)16)7-15-6-5-14-11(15)8(2)3/h5-6,8-9,13H,4,7H2,1-3H3,(H2,12,16)

InChI Key

VIDGAIDUZBURGV-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CN=C1C(C)C)C(=O)N

2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is a synthetic organic compound characterized by the presence of an ethylamino group and an imidazole ring. Its molecular formula is C11H20N4OC_{11}H_{20}N_{4}O, and it has a molecular weight of 224.30 g/mol. The compound's unique structure allows it to exhibit diverse chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

  • Oxidation: This process can yield oxides or other derivatives.
  • Reduction: Reduction reactions can produce amine derivatives or other reduced forms.
  • Substitution: The ethylamino and imidazole groups are capable of undergoing substitution reactions, leading to functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and hydrogen peroxide are common oxidizing agents used.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typically employed as reducing agents.
  • Substitution: Halogenating agents and nucleophiles are commonly utilized in substitution reactions.

Major Products

The specific products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can lead to ethylamine derivatives.

2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide exhibits significant biological activity. It interacts with specific molecular targets due to the ability of the ethylamino group to form hydrogen bonds with biological molecules. Additionally, the imidazole ring can engage in π-π interactions and coordinate with metal ions. These interactions may influence enzyme activity and receptor binding, leading to various biological effects.

Synthetic Routes

The synthesis of 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide typically involves several key steps:

  • Formation of the Imidazole Ring: Achieved through cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Ethylamino Group: This often involves reacting an ethylamine derivative with an appropriate intermediate.
  • Amidation: The final step involves forming the amide bond by reacting an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

For industrial applications, production methods are optimized for scale, yield, and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide has several applications across different fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Involved in studies related to enzyme interactions and protein binding.
  • Industry: Potential applications in developing new materials with specific properties, such as polymers and coatings.

Research indicates that 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide interacts with various biological targets, influencing enzymatic activities and receptor functions. These interactions are crucial for understanding its potential therapeutic effects and applications in drug development.

Similar Compounds

Several compounds share structural similarities with 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide:

  • 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride
  • 4-(2-(1-Isopropyl-1H-imidazol-4-yl)ethylamino)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one

Uniqueness

The uniqueness of 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide lies in its combination of an ethylamino group with an imidazole ring. This specific arrangement allows for versatile interactions with various molecular targets, distinguishing it from other similar compounds in terms of chemical reactivity and biological activity .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

224.16371127 g/mol

Monoisotopic Mass

224.16371127 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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